molecular formula C13H8O4 B11875617 Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 74949-94-3

Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo-

Cat. No.: B11875617
CAS No.: 74949-94-3
M. Wt: 228.20 g/mol
InChI Key: JWKDYYQAVVRZLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-indandione with suitable aldehydes in the presence of a base can lead to the formation of the indeno-pyran core structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the indeno-pyran ring. Common reagents include halogens, acids, and bases.

Scientific Research Applications

Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds such as:

    Indeno(1,2-b)pyran-2-carboxylic acid: Lacks the 4,5-dihydro-4-oxo- substitution, leading to different chemical and biological properties.

    Indeno(1,2-b)pyridine derivatives: Similar core structure but with nitrogen atoms, resulting in distinct reactivity and applications.

    Spiro[indeno(1,2-b)pyran] compounds: Feature a spiro linkage, which can influence their stability and reactivity.

Properties

CAS No.

74949-94-3

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

4-oxo-5H-indeno[1,2-b]pyran-2-carboxylic acid

InChI

InChI=1S/C13H8O4/c14-10-6-11(13(15)16)17-12-8-4-2-1-3-7(8)5-9(10)12/h1-4,6H,5H2,(H,15,16)

InChI Key

JWKDYYQAVVRZLF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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